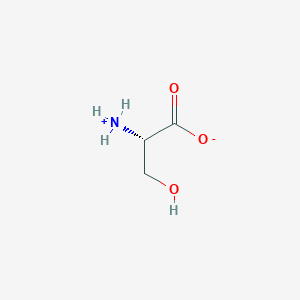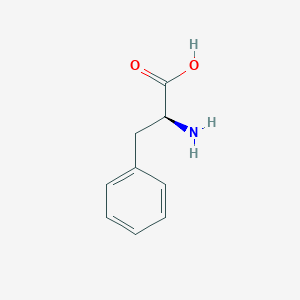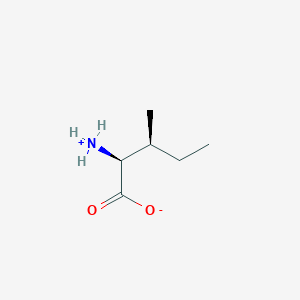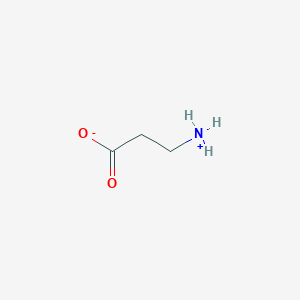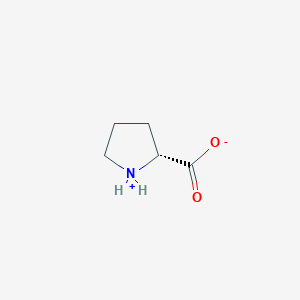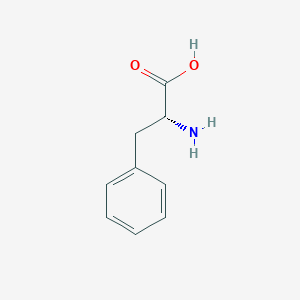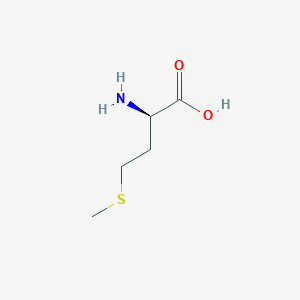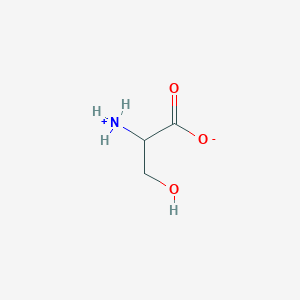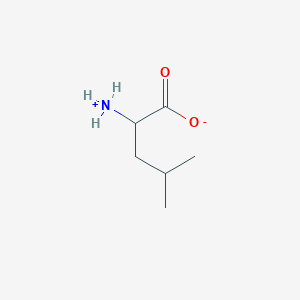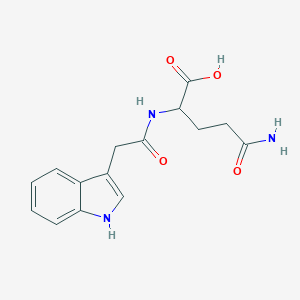
D-tyrosine
Vue d'ensemble
Description
D-Tyrosine: est un acide aminé non essentiel synthétisé à partir de la phénylalanine. Il s'agit de l'un des deux énantiomères de la tyrosine, l'autre étant la L-tyrosine. La this compound ne se retrouve généralement pas dans les protéines, mais elle joue un rôle important dans divers processus biologiques et applications industrielles .
Applications De Recherche Scientifique
Chemistry: D-Tyrosine is used as a chiral building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its role in inhibiting biofilm formation by bacteria. It has been shown to disrupt biofilm formation and trigger disassembly, making it a potential agent for biofouling control .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of epinephrine, thyroid hormones, and melanin .
Industry: In the industrial sector, this compound is used in the production of various chiral drugs and as a component in the synthesis of peptides and proteins .
Mécanisme D'action
Target of Action
D-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It primarily targets tyrosinase, a key enzyme involved in melanin synthesis . Melanin is a pigment that gives color to our skin, hair, and eyes. This compound also plays a role in the synthesis of other important molecules such as epinephrine and thyroid hormones .
Mode of Action
This compound interacts with its primary target, tyrosinase, by inhibiting its activity . This inhibition negatively regulates melanin synthesis, thereby affecting the coloration of skin, hair, and eyes. It also inhibits biofilm formation and triggers the self-dispersal of biofilms without suppressing bacterial growth .
Biochemical Pathways
This compound affects several biochemical pathways. It is a precursor to epinephrine, thyroid hormones, and melanin . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .
Pharmacokinetics
The pharmacokinetics of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity, which leads to a decrease in melanin synthesis . This can result in changes in skin, hair, and eye pigmentation. On a cellular level, this compound’s inhibition of biofilm formation can affect the growth and survival of bacterial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extent of enzymatic browning in fruits, which is influenced by tyrosinase activity, depends on various factors such as the concentration of the enzyme and substrate, oxygen availability, pH, and temperature . Furthermore, UV radiation exposure can affect melanin production, a process in which tyrosinase plays a key role .
Analyse Biochimique
Biochemical Properties
D-Tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as tyrosinase, which converts this compound to L-DOPA . This interaction is a key step in the synthesis of catecholamines, including dopamine .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the conversion of this compound to L-DOPA by tyrosinase is a critical step in the production of dopamine, a neurotransmitter that plays a significant role in transmitting signals in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it binds to the enzyme tyrosinase, leading to its conversion to L-DOPA . This process can influence gene expression related to the production of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the enzyme cascade reaction involving tyrosinase and DOPA-dioxygenase, which converts this compound to L-DOPA and then to betalamic acid, has been used to monitor the stability and degradation of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and DOPA-dioxygenase in the pathway that leads to the production of betalamic acid .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La D-Tyrosine peut être synthétisée par plusieurs méthodes. Une approche courante est la méthode chimique-enzymatique, qui implique la dérivation de la DL-tyrosine en DL-N-phénylacétyltyrosine en milieu acide à l'aide d'un agent acylant. Cette étape est suivie d'une hydrolyse énantiosélective utilisant la pénicilline acylase immobilisée comme biocatalyseur pour former la L-tyrosine, l'acide phénylacétique et la D-N-phénylacétyltyrosine. Enfin, l'acidolyse de la D-N-phénylacétyltyrosine donne la this compound .
Méthodes de production industrielle: La méthode chimique-enzymatique est adaptée à la production à grande échelle en raison de son rendement élevé et de sa pureté optique. Une autre méthode implique l'acylation de la DL-tyrosine suivie d'une hydrolyse enzymatique et d'une cristallisation pour obtenir la this compound .
Analyse Des Réactions Chimiques
Types de réactions: La D-Tyrosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions communs:
Oxydation: La this compound peut être oxydée à l'aide de catalyseurs métalliques de transition ou d'oxydants tels que le peroxyde d'hydrogène.
Réduction: Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que les réactions de substitution peuvent donner divers dérivés en fonction du substituant introduit .
Applications de la recherche scientifique
Chimie: La this compound est utilisée comme brique chirale dans la synthèse de divers composés, notamment des produits pharmaceutiques et des produits agrochimiques .
Biologie: En recherche biologique, la this compound est étudiée pour son rôle dans l'inhibition de la formation de biofilms par les bactéries. Il a été démontré qu'elle perturbe la formation de biofilms et déclenche leur désassemblage, ce qui en fait un agent potentiel pour le contrôle de la bioadhésion .
Médecine: La this compound est étudiée pour ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur pour la synthèse de l'épinéphrine, des hormones thyroïdiennes et de la mélanine .
Industrie: Dans le secteur industriel, la this compound est utilisée dans la production de divers médicaments chiraux et comme composant dans la synthèse des peptides et des protéines .
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. C'est un précurseur de la synthèse de biomolécules importantes telles que l'épinéphrine, les hormones thyroïdiennes et la mélanine. La conversion de la this compound en ces composés implique des réactions enzymatiques qui sont essentielles au maintien des fonctions physiologiques .
Comparaison Avec Des Composés Similaires
Composés similaires:
L-Tyrosine: L'énantiomère de la D-Tyrosine, que l'on trouve couramment dans les protéines et qui participe à la synthèse des neurotransmetteurs et des hormones.
Phénylalanine: Le précurseur de la this compound et de la L-Tyrosine, impliqué dans la synthèse des protéines et les voies métaboliques.
Tryptophane: Un autre acide aminé aromatique impliqué dans la synthèse de la sérotonine et de la mélatonine.
Unicité: Contrairement à la L-Tyrosine, qui est principalement impliquée dans la synthèse des protéines, la this compound a des rôles distincts dans les applications industrielles et médicales .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883441 | |
| Record name | D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-02-5 | |
| Record name | D-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Tyrosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5G9JQ7GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that D-tyrosine can inhibit biofilm formation in various bacterial species, including Pseudomonas aeruginosa and mixed microbial communities [, , , ]. This inhibitory effect is attributed to its interference with the production and composition of extracellular polymeric substances (EPS), which are essential for biofilm formation [].
A: this compound can inhibit prephenate dehydrogenase in Bacillus subtilis strain 168, disrupting the regulation of tyrosine biosynthesis []. This inhibition can lead to decreased intracellular L-tyrosine concentrations, contributing to its toxicity [].
A: The molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 g/mol [].
A: While the provided abstracts don't offer detailed spectroscopic data, they do reference techniques like optical difference spectroscopy, circular dichroism, and proton nuclear magnetic resonance (NMR) to study the interaction of this compound with enzymes like horseradish peroxidase and lactoperoxidase []. Additionally, X-ray powder diffractometry has been used to determine the crystal structure of this compound [].
A: Yes, molecular dynamics simulations were employed to investigate the interaction of this compound and its activated form, D-tyrosinyl adenylate, with E. coli tyrosyl-tRNA synthetase []. This study aimed to understand the binding dynamics and identify potential mutations in the enzyme to enhance its activity towards this compound.
A: Studies have shown that substituting L-tyrosine with this compound in arginine vasopressin (AVP) analogs can significantly enhance their antagonistic activity against AVP's antidiuretic effects []. Furthermore, introducing modifications like O-alkylation at the this compound residue can further modulate the potency and selectivity of these antagonists towards the antidiuretic (V2) and vasopressor (V1) receptors [, ].
A: While the provided research doesn't explicitly mention bioavailability, it highlights the transportation of orally administered this compound across the blood-brain barrier in mice []. Notably, this compound exhibited higher concentrations in various brain regions compared to L-tyrosine, suggesting potential differences in their uptake and distribution [].
A: Research indicates that this compound can enhance the efficacy of biocides like tetrakis hydroxymethyl phosphonium sulfate (THPS), isothiazoline derivatives (NALCO 7330), and bleach (NaClO) in controlling biofilms formed by mixed microbial communities []. This synergistic effect makes this compound a promising candidate for improving biocide treatments in industrial water systems.
A: Bacteria possessing D-tyrosyl-tRNA deacylase, like E. coli and some strains of Saccharomyces cerevisiae, exhibit increased resistance to the toxic effects of this compound [, ]. This enzyme helps in hydrolyzing D-Tyr-tRNATyr, preventing its incorporation into proteins and thereby mitigating the toxicity [].
ANone: The provided research mainly focuses on the immediate effects of this compound. While long-term exposure effects are not explicitly discussed, its potential to disrupt protein synthesis raises concerns about potential cumulative toxicity, especially in organisms lacking efficient detoxification mechanisms.
A: Early research in the 1960s focused on understanding the growth inhibitory effects of this compound on bacteria like Bacillus subtilis [, ]. This led to the discovery of D-tyrosyl-tRNA deacylase and its role in detoxifying this compound [, ]. Later studies explored its potential as a building block for synthesizing biologically active compounds, such as vasopressin antagonists [] and the antibiotic (-)-deacetylanisomycin []. More recently, researchers have investigated its use in enhancing biocide treatments for controlling biofilms [].
A: Research on this compound involves a multidisciplinary approach, combining aspects of microbiology, biochemistry, pharmacology, and materials science. For instance, understanding its toxicity mechanism requires insights from enzymology and protein synthesis [, , ]. Meanwhile, developing this compound-containing compounds for pharmaceutical applications demands expertise in medicinal chemistry and pharmacology [, ]. Additionally, its use in enhancing biocide treatments draws upon knowledge from microbiology and materials science []. This interdisciplinary nature highlights the diverse applications and potential of this compound in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



